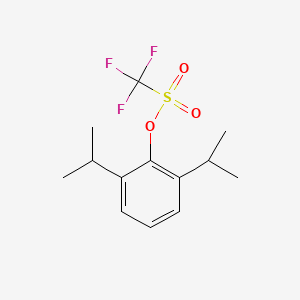
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethanesulfonate (triflate) group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions. The triflate group is a strong electron-withdrawing group, making this compound highly reactive in nucleophilic substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate+HF
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is primarily involved in nucleophilic substitution reactions due to the presence of the triflate group. It can undergo various types of reactions, including:
Nucleophilic Substitution (S_N1 and S_N2): The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an arylamine, while reaction with an alcohol would produce an aryl ether.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is used as a precursor in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through the introduction of aryl groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the phenyl ring towards nucleophilic attack. The triflate group, being a strong electron-withdrawing group, increases the electrophilicity of the phenyl ring, facilitating the nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the isopropyl groups, making it less sterically hindered.
2,4-Di(propan-2-yl)phenyl trifluoromethanesulfonate: Similar but with different substitution pattern on the phenyl ring.
2,6-Di(propan-2-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a triflate group.
Uniqueness
2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of both the triflate group and the bulky isopropyl groups. This combination provides a balance of reactivity and steric hindrance, making it suitable for selective reactions where other similar compounds might not perform as well.
Propriétés
Numéro CAS |
60319-08-6 |
|---|---|
Formule moléculaire |
C13H17F3O3S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H17F3O3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-20(17,18)13(14,15)16/h5-9H,1-4H3 |
Clé InChI |
FOSSLYBBPRSITJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
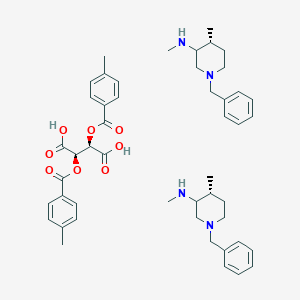

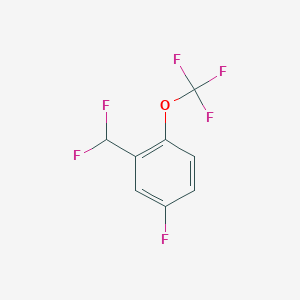
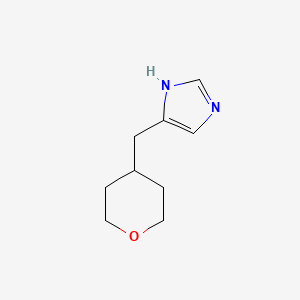
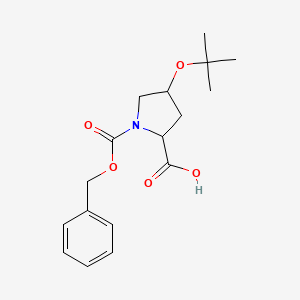

![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)


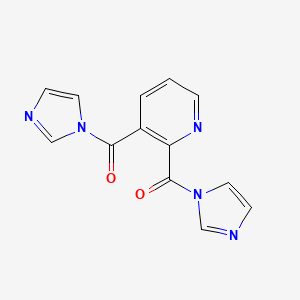

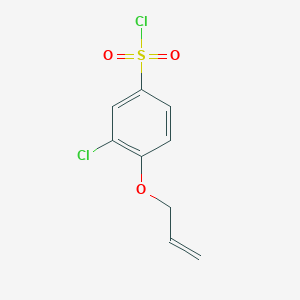
![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
